molecular formula C25H23ClN2O2S2 B12019218 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12019218
M. Wt: 483.0 g/mol
InChI Key: QXKGXYWGHYIMHC-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a chlorobenzyl group, an ethoxyphenyl group, and a tetrahydrobenzothieno ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: The initial step involves the cyclization of appropriate starting materials to form the benzothieno ring. This can be achieved through a series of condensation reactions under controlled conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the benzothieno intermediate.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through electrophilic aromatic substitution reactions, often using ethoxyphenyl halides as the electrophile.

    Final Cyclization and Sulfanyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the sulfanyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation of the sulfanyl group.

    Amines: Resulting from the reduction of nitro groups.

    Substituted Derivatives: Various substituted products depending on the nature of the substituents introduced during substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, the compound is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in various biological systems.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may impart desirable characteristics to industrial products, such as enhanced durability or specific reactivity.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes.

Molecular Targets and Pathways

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may interact with cell surface receptors, altering their signaling pathways and affecting cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can lead to changes in gene expression or cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chlorobenzyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Similar structure but lacks the ethoxy group.
  • 2-[(3-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxyphenyl group in 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one imparts unique chemical and biological properties. This group may enhance the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs.

Biological Activity

The compound 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H21ClN2OS2 , with a molecular weight of 453.0 g/mol . The compound features a complex structure composed of a benzothieno-pyrimidine core with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC24H21ClN2OS2
Molecular Weight453.0 g/mol
IUPAC Name2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Canonical SMILESCC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)Cl)SC5=C3CCCC5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of substituted benzothienopyrimidine derivatives with chlorobenzyl sulfide under basic conditions in solvents like DMF or DMSO.

Anticancer Activity

Research has indicated that compounds similar to 2-[(3-chlorobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance, studies have shown that related benzothienopyrimidine derivatives can inhibit the proliferation of various cancer cell lines such as MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer) with moderate efficacy .

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, these compounds may act as inhibitors of kinases involved in cancer progression. The presence of the benzothieno moiety is believed to enhance binding affinity to target proteins.

Antimicrobial Activity

Some derivatives within this class have demonstrated antimicrobial properties against a range of pathogens. For example, compounds structurally similar to our target have shown activity against both Gram-positive and Gram-negative bacteria . This suggests potential applications in treating bacterial infections.

Case Studies

  • Antiproliferative Studies : A study evaluated the antiproliferative effects of various benzothienopyrimidine derivatives on human cancer cell lines. The results indicated that certain substitutions on the benzothieno ring significantly enhanced inhibitory activity against tumor growth .
  • Kinase Inhibition : Another research focused on the ability of these compounds to inhibit Raf-1 kinase activity. While some showed moderate inhibition, further modifications could enhance potency .

Properties

Molecular Formula

C25H23ClN2O2S2

Molecular Weight

483.0 g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H23ClN2O2S2/c1-2-30-19-12-10-18(11-13-19)28-24(29)22-20-8-3-4-9-21(20)32-23(22)27-25(28)31-15-16-6-5-7-17(26)14-16/h5-7,10-14H,2-4,8-9,15H2,1H3

InChI Key

QXKGXYWGHYIMHC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC(=CC=C4)Cl)SC5=C3CCCC5

Origin of Product

United States

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